molecular formula C17H20N2O4 B13896981 ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate

ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate

Cat. No.: B13896981
M. Wt: 316.35 g/mol
InChI Key: WXGNIEICIYMCFL-UHFFFAOYSA-N
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Description

Ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an ethyl carbamate group attached to a phenyl ring, which is further substituted with an amino group and a methoxyphenylmethoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate typically involves multiple steps. One common method includes the reaction of 2-amino-4-[(3-methoxyphenyl)methoxy]aniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of catalysts and solvents that can be easily recycled also helps in making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can regenerate the original amino group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate can be compared with other similar compounds, such as:

    Ethyl N-[2-amino-4-(methoxyphenyl)phenyl]carbamate: Lacks the methoxy group on the phenyl ring, which can affect its chemical reactivity and biological activity.

    Ethyl N-[2-amino-4-(hydroxyphenyl)phenyl]carbamate: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological molecules.

    Ethyl N-[2-amino-4-(chlorophenyl)phenyl]carbamate: The presence of a chlorine atom can enhance its electron-withdrawing properties, affecting its chemical behavior and biological effects.

The unique combination of functional groups in this compound makes it distinct from these similar compounds, contributing to its specific chemical and biological properties.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate

InChI

InChI=1S/C17H20N2O4/c1-3-22-17(20)19-16-8-7-14(10-15(16)18)23-11-12-5-4-6-13(9-12)21-2/h4-10H,3,11,18H2,1-2H3,(H,19,20)

InChI Key

WXGNIEICIYMCFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC(=CC=C2)OC)N

Origin of Product

United States

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